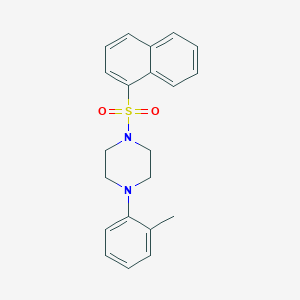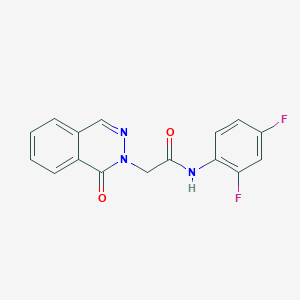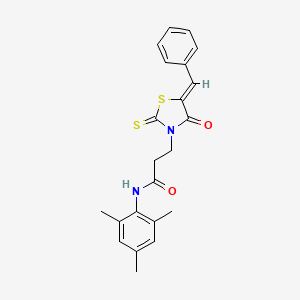
1-(2-methylphenyl)-4-(1-naphthylsulfonyl)piperazine
Descripción general
Descripción
1-(2-methylphenyl)-4-(1-naphthylsulfonyl)piperazine, commonly known as MPP, is a chemical compound that belongs to the family of piperazine derivatives. MPP is a potent and selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain. MPP has been extensively studied for its potential use in the treatment of various psychiatric disorders, such as depression, anxiety, and obsessive-compulsive disorder.
Aplicaciones Científicas De Investigación
MPP has been widely used in scientific research to study the role of serotonin in the brain and its potential therapeutic applications. MPP is a valuable tool for investigating the function of 1-(2-methylphenyl)-4-(1-naphthylsulfonyl)piperazine and its interaction with other neurotransmitter systems. MPP has been used in animal models to study the effects of serotonin on behavior, mood, and cognition. MPP has also been used in human studies to investigate the role of serotonin in psychiatric disorders and to evaluate the efficacy of antidepressant medications.
Mecanismo De Acción
MPP acts as a competitive inhibitor of 1-(2-methylphenyl)-4-(1-naphthylsulfonyl)piperazine, which prevents the reuptake of serotonin into presynaptic neurons. By blocking the reuptake of serotonin, MPP increases the concentration of serotonin in the synaptic cleft, which enhances the activation of postsynaptic serotonin receptors. The increased activation of serotonin receptors is thought to be responsible for the antidepressant and anxiolytic effects of MPP.
Biochemical and Physiological Effects:
MPP has been shown to increase the extracellular concentration of serotonin in the brain, which leads to increased activation of postsynaptic serotonin receptors. The activation of serotonin receptors is responsible for the antidepressant, anxiolytic, and anti-compulsive effects of MPP. MPP has also been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP is a valuable tool for investigating the function of 1-(2-methylphenyl)-4-(1-naphthylsulfonyl)piperazine and the role of serotonin in the brain. MPP is highly selective for 1-(2-methylphenyl)-4-(1-naphthylsulfonyl)piperazine and does not interact with other neurotransmitter systems, which makes it a useful tool for studying the specific effects of serotonin. However, MPP has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the experimental conditions.
Direcciones Futuras
There are several future directions for the research on MPP. One direction is to investigate the potential use of MPP in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another direction is to develop more potent and selective inhibitors of 1-(2-methylphenyl)-4-(1-naphthylsulfonyl)piperazine, which may have improved therapeutic efficacy and fewer side effects. Finally, the development of new imaging techniques for visualizing the distribution of serotonin in the brain may provide new insights into the role of serotonin in psychiatric disorders and the mechanism of action of MPP.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-4-naphthalen-1-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-17-7-2-5-11-20(17)22-13-15-23(16-14-22)26(24,25)21-12-6-9-18-8-3-4-10-19(18)21/h2-12H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUADBNUOGIOCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-4-naphthalen-1-ylsulfonylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methyl-5-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B4763514.png)
![10-cyclopropyl-2-phenyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4763519.png)
![2-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4763537.png)
![2,4-dichloro-5-[(diethylamino)sulfonyl]-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4763545.png)
![3-methyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B4763556.png)

![5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline](/img/structure/B4763572.png)

![4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4763586.png)
![1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B4763609.png)


![ethyl 3-{6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4763637.png)
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4763643.png)